Samidin
Overview
Description
Samidin is a natural coumarin compound found in several plants .
Chemical Reactions Analysis
While specific chemical reactions involving Samidin are not detailed in the available literature, it has been studied for its effects on pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells .
Scientific Research Applications
Anti-Inflammatory Properties
Samidin has been found to have significant anti-inflammatory properties . It has been shown to inhibit the production of nitric oxide, as well as the gene expression levels of inducible nitric oxide synthase and cyclooxygenase-2 . This suggests that Samidin can attenuate pro-inflammatory cytokine production .
Suppression of NF-κB and AP-1-mediated Genes
Research has shown that Samidin can suppress NF-κB and AP-1 DNA-binding affinity . Both the NF-κB subunit p65 and the AP-1-related c-jun were markedly inhibited by Samidin . This indicates that Samidin can play a role in the regulation of gene expression.
Inhibition of p38 and JNK Activation
Samidin has been found to show significant inhibitory effect on p38 and JNK activation . This suggests that Samidin can influence cell signaling pathways.
Down-regulation of Tumor Necrosis Factor-α (TNF-α) mRNA Level
Samidin has been shown to remarkably down-regulate TNF-α mRNA level in LPS-stimulated macrophages . This indicates that Samidin can modulate the immune response.
Potential Therapeutic Agent for Inflammatory Diseases
Given its anti-inflammatory properties and its ability to regulate gene expression and influence cell signaling pathways, Samidin has the potential to be developed as a therapeutic agent for various inflammatory diseases .
Mechanism of Action
Target of Action
Samidin primarily targets NF-κB and AP-1 . These are transcription factors that play a crucial role in the regulation of immune responses and inflammation .
Mode of Action
Samidin interacts with its targets by suppressing the DNA-binding affinity of NF-κB and AP-1 . This results in the inhibition of the gene expression levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) .
Biochemical Pathways
The suppression of NF-κB and AP-1 by Samidin affects the p38 and JNK activation pathways . These pathways are involved in the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2), which are produced by iNOS and COX-2 proteins, respectively .
Result of Action
The action of Samidin leads to a significant reduction in the production of nitric oxide . It also down-regulates the mRNA levels of tumor necrosis factor-α (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages . These effects contribute to the anti-inflammatory properties of Samidin .
Action Environment
The environment in which Samidin acts can influence its efficacy and stability.
Future Directions
properties
IUPAC Name |
[(9R,10R)-10-acetyloxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl] 3-methylbut-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O7/c1-11(2)10-16(24)27-20-19(25-12(3)22)17-14(28-21(20,4)5)8-6-13-7-9-15(23)26-18(13)17/h6-10,19-20H,1-5H3/t19-,20-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNVCLGWRMXTDSM-WOJBJXKFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)OC1C(C2=C(C=CC3=C2OC(=O)C=C3)OC1(C)C)OC(=O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CC(=O)O[C@@H]1[C@@H](C2=C(C=CC3=C2OC(=O)C=C3)OC1(C)C)OC(=O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00963904 | |
Record name | 10-(Acetyloxy)-8,8-dimethyl-2-oxo-9,10-dihydro-2H,8H-benzo[1,2-b:3,4-b']dipyran-9-yl 3-methylbut-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00963904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Samidin | |
CAS RN |
477-33-8 | |
Record name | Samidin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=477-33-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Samidin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000477338 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 10-(Acetyloxy)-8,8-dimethyl-2-oxo-9,10-dihydro-2H,8H-benzo[1,2-b:3,4-b']dipyran-9-yl 3-methylbut-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00963904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 477-33-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SAMIDIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H96WTV8SM2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Samidin and where is it found?
A1: Samidin is a naturally occurring pyranocoumarin primarily found in the fruits of Ammi visnaga L., a plant belonging to the Apiaceae family. [, , ] It is often found alongside other coumarins like visnadin and dihydrosamidin. [, ] Samidin has also been isolated from the roots of Seseli resinosum, another member of the Apiaceae family. []
Q2: What is the molecular formula and weight of Samidin?
A3: The molecular formula of Samidin is C19H22O7. Its molecular weight is 362.37 g/mol. [, ]
Q3: Are there any spectroscopic data available for Samidin?
A4: Yes, researchers have used various spectroscopic methods to characterize Samidin. These include 1H NMR, 13C NMR, 1H-1H COSY, 1H-13C COSY, HMBC, and MS. [] These techniques provide information about the compound's structure and purity.
Q4: How is Samidin separated and quantified from plant material?
A5: High-performance liquid chromatography (HPLC) is a common method for separating and quantifying Samidin and other coumarins from plant extracts. [, ] Researchers have developed methods using reversed-phase (RP) columns and UV detection for this purpose.
Q5: What is the absolute configuration of Samidin?
A6: The absolute configuration of (+)-Samidin and its derivatives has been investigated using the HOREAU method and X-ray crystallography. These studies established the 3′ center of (+)-Samidin as R-chiral. []
Q6: Are there any computational studies investigating the biological activity of Samidin?
A7: Yes, molecular docking and dynamics simulations have been employed to explore the potential anti-melanogenic, anti-inflammatory, and anticoagulant properties of Samidin and other constituents of Ammi visnaga L. [] These computational approaches can provide insights into the interactions of Samidin with target proteins and guide further experimental investigations.
Q7: What is known about the stability of Samidin under various conditions?
A8: While specific studies on Samidin's stability are limited in the provided literature, the development of a dispersible tablet formulation suggests efforts to enhance its stability and bioavailability. [] This implies that Samidin's stability under various storage and formulation conditions is a relevant consideration.
Q8: What is the historical context of Samidin research?
A10: Research on Samidin and related coumarins from Ammi visnaga L. has been ongoing for several decades. Early studies focused on isolating, purifying, and characterizing these compounds using various chemical and spectroscopic techniques. [, , ] More recent research explores the potential pharmacological activities of Samidin, such as anti-inflammatory and anti-melanogenic effects, using both in vitro and in silico approaches. [, ] This ongoing research highlights the continued interest in understanding the therapeutic potential of this natural product.
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